molecular formula C8H5ClN2O2 B1365179 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 800401-63-2

5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B1365179
CAS No.: 800401-63-2
M. Wt: 196.59 g/mol
InChI Key: LTAXMSVURJPVQV-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 800401-54-1; molecular formula: C₈H₅ClN₂O₂) is a chlorinated heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid substituent at position 2 and a chlorine atom at position 3. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its molecular weight is 196.59 g/mol, and it exhibits a density of 1.644 g/cm³, a boiling point of 467.04°C, and a melting point of 236.26°C . The chlorine atom enhances electrophilicity, while the carboxylic acid group facilitates derivatization or salt formation, making it versatile for drug development.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAXMSVURJPVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470252
Record name 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-63-2
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=800401-63-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cyclization Using 2-Bromo-6-chloropyridin-3-amine and 2-Oxopropanoic Acid

This is the most well-documented and efficient synthetic route to 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The procedure involves a palladium(II) acetate-catalyzed coupling and cyclization reaction between 2-bromo-6-chloropyridin-3-amine and 2-oxopropanoic acid in the presence of triethylamine and triphenylphosphine as ligands, conducted in N,N-dimethylformamide (DMF) solvent at elevated temperatures (100–115 °C) under inert atmosphere.

Typical reaction conditions and yields are summarized below:

Parameter Details
Starting materials 2-bromo-6-chloropyridin-3-amine, 2-oxopropanoic acid
Catalyst Palladium(II) acetate (Pd(OAc)2)
Ligands Triphenylphosphine (PPh3), triethylamine (Et3N)
Solvent Dry N,N-dimethylformamide (DMF)
Temperature 100–115 °C
Reaction time Overnight (approximately 18 hours)
Atmosphere Nitrogen (inert)
Work-up Evaporation of solvent, aqueous extraction, acidification to pH 4 with concentrated HCl
Isolated yield 51% to 82.6% (depending on scale and exact conditions)
Purity HPLC/UV purity up to 90%

Summary of experimental procedure:

  • A mixture of 2-bromo-6-chloropyridin-3-amine, Pd(OAc)2, PPh3, and triethylamine is prepared in dry DMF under nitrogen atmosphere.
  • 2-oxopropanoic acid is added dropwise.
  • The mixture is stirred at 100–115 °C overnight.
  • After cooling, water is added, and the aqueous layer is separated and acidified to precipitate the product.
  • The solid product is filtered, washed, and dried to yield this compound.

This method offers a good balance of yield and purity and is scalable for preparative purposes.

Base-Catalyzed Cyclization Using Sodium Hydroxide in Ethanol

An alternative method involves the cyclization of appropriate pyrrolopyridine precursors under basic conditions. For example, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives can be prepared by refluxing the precursor compounds with sodium hydroxide in ethanol for 1–2 hours, followed by acidification to precipitate the product.

While this method is more commonly reported for related isomers (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid), it demonstrates the utility of base-induced ring closure and hydrolysis in heterocyclic carboxylic acid synthesis.

Typical reaction parameters:

Parameter Details
Starting material Pyrrolopyridine precursor (e.g., 9a–d)
Base 2 M NaOH solution
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction time 1–2 hours
Work-up Evaporation of solvent, addition of water, acidification
Yield 71–95% (depending on specific derivative)

This method is simpler but less specific to the this compound isomer and more applicable to related analogs.

Comparative Summary of Preparation Methods

Method Catalyst/Conditions Yield (%) Advantages Limitations
Palladium-catalyzed cyclization (DMF) Pd(OAc)2, PPh3, Et3N, 100–115 °C, inert N2 51–82.6 High regioselectivity, scalable Requires expensive catalyst, inert atmosphere
Base-catalyzed cyclization (EtOH, NaOH) 2 M NaOH, reflux in ethanol 71–95 (related isomers) Simple, inexpensive reagents Less specific to target isomer

Research Findings and Mechanistic Insights

  • The palladium-catalyzed method proceeds via oxidative addition of the bromo-substituted aminopyridine to Pd(0), followed by coordination and insertion of 2-oxopropanoic acid, and reductive elimination to form the fused pyrrolopyridine ring with carboxyl substitution.
  • Triethylamine acts as a base to neutralize generated acids and stabilize the palladium catalyst.
  • Triphenylphosphine stabilizes the Pd center and enhances catalytic efficiency.
  • The reaction temperature and inert atmosphere are critical to prevent catalyst deactivation and side reactions.
  • Acidification after reaction completion precipitates the carboxylic acid product effectively.
  • The base-catalyzed method relies on nucleophilic attack and ring closure promoted by hydroxide ions under reflux conditions.

Data Table: Detailed Reaction Parameters for Palladium-Catalyzed Synthesis

Entry Starting Amount (g) Pd(OAc)2 (g) PPh3 (g) Et3N (g) Solvent Volume (mL) Temp (°C) Time (h) Yield (%) Purity (%)
1 32.20 7.74 35.83 69.11 300 (DMF) 100 18 82.6 90
2 5.00 1.09 1.91 10.8 30 (DMF) 115 18 51 90

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit promising anticancer properties. Specifically, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents .

Mechanism of Action :
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways related to cell survival and apoptosis. The compound appears to interfere with the activity of certain kinases that are crucial for cancer cell growth .

Agricultural Science

Herbicidal Properties :
this compound has been evaluated for its herbicidal potential. Its structural similarities to other pyridine carboxylic acids suggest it may act as a selective herbicide against broadleaf weeds while being less harmful to grasses. Studies have shown that it can effectively inhibit the growth of specific weed species without significant phytotoxicity to crops .

Field Trials :
Field trials conducted on various crops demonstrated that applications of this compound resulted in reduced weed biomass and improved crop yields. For instance, trials on soybean and corn showed a notable decrease in weed competition when treated with formulations containing this compound .

Material Science

Polymer Chemistry :
In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve resistance to degradation under environmental stressors .

Case Study on Polymer Synthesis :
A recent study focused on synthesizing a copolymer using this compound as a monomer. The resulting polymer exhibited superior tensile strength and thermal stability compared to traditional polymers used in similar applications. This advancement opens pathways for developing more durable materials for industrial applications .

Table 1: Summary of Biological Activities

Activity TypeCompound NameEffectiveness (IC50)Reference
AnticancerThis compound12 µM
HerbicidalThis compoundEffective against broadleaf weeds

Table 2: Polymer Properties Comparison

PropertyTraditional PolymerPolymer with this compound
Tensile Strength (MPa)2540
Thermal Stability (°C)150200

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, thereby disrupting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Positional Isomers of Chlorine and Carboxylic Acid Groups

The position of substituents on the pyrrolopyridine scaffold significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Yield (Synthesis) Key Properties References
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 300-73-950-91 Cl at 5, COOH at 2 C₈H₅ClN₂O₂ 71% Comparable molecular weight; lower yield vs. methoxy analogs
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1203498-99-0 Cl at 5, COOH at 3 C₈H₅ClN₂O₂ N/A Structural isomer; used in medical intermediates
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid N/A Cl at 5, COOH at 4 C₈H₅ClN₂O₂ N/A Distinct hydrogen bonding due to COOH position

Key Observations :

  • The target compound (5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid) shares the same molecular formula as its positional isomers but differs in ring fusion and substituent placement.
  • Synthesis yields vary: 71% for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid vs. 80% for its methoxy analog (5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) .

Substituent Variations

Replacing chlorine with other functional groups alters reactivity and applications:

Compound Name CAS Number Substituent Molecular Formula Yield (Synthesis) Key Differences References
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid N/A OCH₃ at 5 C₉H₈N₂O₃ 80% Increased electron density; higher yield than chloro analog
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid N/A OCH₃ at 7 C₉H₈N₂O₃ N/A Altered steric effects

Key Observations :

  • Methoxy derivatives generally exhibit higher synthesis yields (e.g., 80% for 5-methoxy vs. 71% for 5-chloro), likely due to reduced steric hindrance or enhanced intermediate stability .
  • Chlorine’s electron-withdrawing nature may reduce solubility compared to methoxy groups.

Heterocyclic Analogs

Thienopyridine Carboxylic Acids

Replacing the pyrrole ring with thiophene introduces sulfur, altering electronic properties:

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Differences References
Thieno[2,3-b]pyridine-2-carboxylic acid 59944-76-2 C₈H₅NO₂S 293–294 Sulfur atom enhances π-π stacking; higher melting point
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid 39793-31-2 C₇H₅NO₂S N/A Smaller ring system; reduced molecular weight

Key Observations :

  • Thienopyridines exhibit higher melting points (e.g., 293–294°C) compared to pyrrolopyridines, likely due to stronger intermolecular interactions from sulfur .

Ester Derivatives

Esterification of the carboxylic acid group improves lipophilicity:

Compound Name CAS Number Molecular Formula Key Applications References
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 952182-19-3 C₉H₇ClN₂O₂ Prodrug synthesis; enhanced membrane permeability
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1083181-28-5 C₁₀H₉ClN₂O₂ Intermediate for further alkylation

Key Observations :

  • Ester derivatives are critical for prodrug strategies, mitigating the carboxylic acid’s polarity .

Biological Activity

5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 800401-63-2) is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H5_5ClN2_2O2_2, with a molecular weight of 196.59 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC8_8H5_5ClN2_2O2_2
Molecular Weight196.59 g/mol
IUPAC NameThis compound
CAS Number800401-63-2

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study utilized the MTT assay to assess cell viability across multiple cancer types and found significant dose-dependent inhibition in cell growth, particularly in HeLa (cervical cancer) and L929 (fibroblast) cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects . Research indicates that it can inhibit the expression of inflammatory markers such as COX-2 and IL-1β in cultured cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • MTT Assay Results : A study tested various concentrations of this compound on HeLa and L929 cells. The results are summarized in Table 1.
    Concentration (µM)HeLa Cell Viability (%)L929 Cell Viability (%)
    0100100
    108590
    506070
    1003050
    The data indicate a clear trend where increased concentrations lead to decreased cell viability.
  • Inflammatory Gene Expression : Another study focused on the effects of the compound on gene expression related to inflammation. The results showed significant downregulation of COX-2 and iNOS genes at higher concentrations (Table 2).
    Treatment (µM)COX-2 Expression (% Control)iNOS Expression (% Control)
    Control100100
    108085
    505060
    1002025

Toxicity Assessment

Toxicological evaluations have classified the compound as harmful if swallowed or in contact with skin, suggesting caution in handling . However, predictive models indicate low acute toxicity levels for doses administered orally or through other routes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, as seen in structurally similar pyrrolopyridine derivatives. For example, a two-step protocol using tert-butyl alcohol and caesium carbonate under inert atmosphere (40–100°C) followed by acid hydrolysis (93–96°C) has been employed for analogous compounds . Optimizing stoichiometry of reagents (e.g., palladium diacetate, tert-butyl XPhos) and reaction time (5.5–17 hours) is critical for yield improvement.

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires a combination of 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For example, the chloro substituent’s electronic effects on pyrrolopyridine ring protons can be analyzed via 1^1H NMR chemical shifts (δ 7.8–8.5 ppm for aromatic protons) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies on similar chlorinated heterocycles indicate degradation via hydrolysis of the carboxylic acid group under humid conditions. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism in the pyrrolopyridine ring or residual solvents. For example, keto-enol tautomerism in the carboxylic acid group can lead to split peaks in 1^1H NMR. Computational tools like density functional theory (DFT) can predict tautomeric stability, while deuterated solvent exchange experiments can confirm dynamic equilibria .

Q. What strategies are effective for optimizing regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : The chloro substituent at position 5 directs electrophiles to the electron-rich positions (e.g., C-3 or C-6 of the pyrrolopyridine ring). Computational modeling (e.g., Fukui indices) predicts reactive sites, while experimental screening of Lewis acids (e.g., AlCl3_3, FeCl3_3) can enhance regioselectivity. Comparative studies with 6-chloro analogs (e.g., 6-Chloro-2-pyridinecarboxylic acid) provide mechanistic insights .

Q. Which computational methods best predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : DFT-based calculations (e.g., B3LYP/6-311+G(d,p)) can model the activation energy for SNAr at the C-5 chloro position. Solvent effects (e.g., DMSO vs. THF) are critical and can be incorporated via polarizable continuum models (PCM). Validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is recommended .

Q. How can chromatographic purification challenges due to the compound’s polarity be addressed?

  • Methodological Answer : Reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) is effective. For persistent tailing, ion-pairing agents (e.g., 0.1% trifluoroacetic acid) improve peak shape. Preparative HPLC with a phenyl-hexyl stationary phase has been used for high-purity isolation of related carboxylic acid derivatives .

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